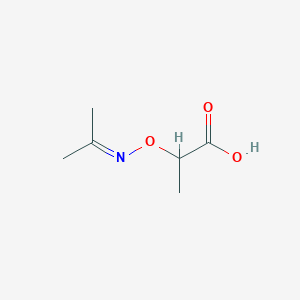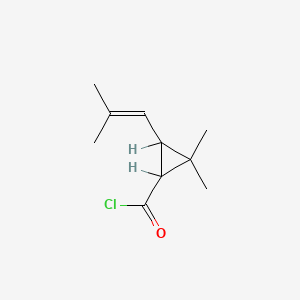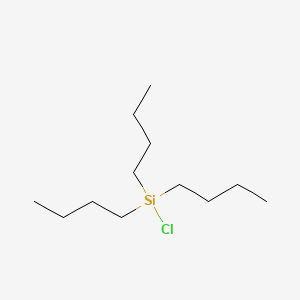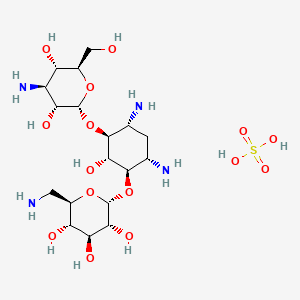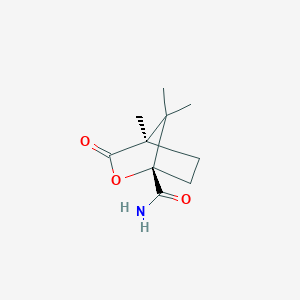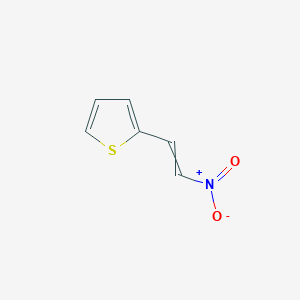
Methyl 2-bromobenzoate
Overview
Description
Methyl 2-bromobenzoate is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzoic acid, where a bromine atom is substituted at the second position of the benzene ring, and the carboxyl group is esterified with methanol. This compound is commonly used as an intermediate in organic synthesis and has applications in pharmaceuticals and agrochemicals .
Mechanism of Action
- Methyl 2-bromobenzoate (C₈H₇BrO₂) is an organic compound with the IUPAC name “2-bromo-benzoic acid methyl ester” .
- Its primary targets are not well-documented in the literature. However, it is commonly used as a substrate in organic synthesis reactions, such as the Heck reaction .
Target of Action
Pharmacokinetics
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromobenzoate can be synthesized through the esterification of 2-bromobenzoic acid with methanol in the presence of an acid catalyst. Another method involves the bromination of methyl benzoate using bromine in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of 2-bromobenzoic acid with methanol under acidic conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions
Major Products Formed:
Substitution: Formation of substituted benzoates.
Reduction: Formation of 2-bromobenzyl alcohol.
Oxidation: Formation of 2-bromobenzoic acid
Scientific Research Applications
Methyl 2-bromobenzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is explored for its potential therapeutic properties and as a building block in drug development.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals
Comparison with Similar Compounds
Methyl 2-bromobenzoate can be compared with other similar compounds such as:
- Methyl 3-bromobenzoate
- Methyl 4-bromobenzoate
- Methyl 2-iodobenzoate
- Methyl 2-chlorobenzoate
Uniqueness: this compound is unique due to the position of the bromine atom on the benzene ring, which influences its reactivity and the types of reactions it undergoes. The ortho position of the bromine atom makes it more reactive in substitution reactions compared to its meta and para counterparts .
Properties
IUPAC Name |
methyl 2-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGQITQOBPXVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060593 | |
| Record name | Benzoic acid, 2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Methyl 2-bromobenzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20813 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | Methyl 2-bromobenzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20813 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
610-94-6 | |
| Record name | Methyl 2-bromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-bromo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 2-BROMOBENZOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7318 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-bromo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is methyl 2-bromobenzoate utilized in the synthesis of benzo[c]chromen-6-ones?
A1: this compound serves as a key starting material in a synthetic route to benzo[c]chromen-6-ones. The process involves a Suzuki coupling reaction between this compound derivatives and 2-methoxyphenylboronic acids. This reaction is significantly accelerated by using a catalytic amount of the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]). The resulting methyl 2-(2-methoxyphenyl)benzoate can then be transformed into benzo[c]chromen-6-ones. This final step can be achieved in a single step using Lewis acidic ionic liquids such as [BMIM][Al2Cl7] or [TMAH][Al2Cl7]. This approach offers a more efficient alternative to the conventional three-step process. []
Q2: Can this compound participate in Heck reactions? What are the potential outcomes?
A2: Yes, this compound can undergo Heck reactions, but the products can be influenced by the reaction conditions and the other reactants involved. For example, reacting this compound with methyl acrylate yields a mixture of an alkene product (1) and a lactone (9). Interestingly, when acrylonitrile is used instead of methyl acrylate, the reaction primarily produces a lactone (10). []
Q3: Are there any examples of this compound acting as a halogenating agent?
A3: Research has demonstrated the ability of this compound to function as a brominating reagent. It effectively brominates arene-tethered diols in a reaction sequence that also involves a cyclization step. This cascade reaction provides a pathway for the synthesis of natural products like Mafaicheenamine A. []
Q4: Can this compound be used in the synthesis of complex molecules beyond benzo[c]chromen-6-ones?
A4: Absolutely. This compound has proven useful in synthesizing various compounds. For instance, it has been employed in a four-step synthesis of N-(4-methylpentane-2-yl)-N′-[2-(2-phenylpropane-2-yl)]-benzene-1,4-diamine. [] Additionally, it serves as a starting point in the preparation of phenyl-substituted isocoumarins. This synthesis involves a tandem palladium-catalyzed C-H α-monoarylation reaction with carbonyl compounds, followed by a cyclization step. []
Q5: Is there any research on large-scale applications of this compound reactions?
A5: Yes, the synthesis of benzo[c]chromen-6-ones utilizing this compound and ionic liquids has been successfully scaled up to multi-kilogram quantities. This demonstrates the feasibility of adapting this synthetic approach for industrial production. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


